3-Bromo-4-methoxypyrazolo[1,5-a]pyridine
Description
3-Bromo-4-methoxypyrazolo[1,5-a]pyridine (molecular formula: C₈H₇BrN₂O) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with bromine at position 3 and a methoxy group at position 4 . Its structural uniqueness lies in the fused bicyclic system, which combines aromaticity with electron-rich regions due to the methoxy group and electron-withdrawing bromine. This compound is of significant interest in medicinal chemistry and materials science, particularly as a precursor for synthesizing bioactive molecules or functional materials. Its synthetic accessibility and regioselective reactivity make it a versatile intermediate in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to generate diversely substituted derivatives .
Properties
IUPAC Name |
3-bromo-4-methoxypyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-3-2-4-11-8(7)6(9)5-10-11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUGZYJBMFRZQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN2C1=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137785-31-8 | |
| Record name | 3-bromo-4-methoxypyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxypyrazolo[1,5-a]pyridine typically involves the bromination of 4-methoxypyrazolo[1,5-a]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methoxypyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-amino-4-methoxypyrazolo[1,5-a]pyridine .
Scientific Research Applications
3-Bromo-4-methoxypyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4-methoxypyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity . This inhibition can affect various cellular pathways, including those involved in cell proliferation and survival .
Comparison with Similar Compounds
Key Observations:
- Position of Bromine : Bromine at C3 (as in the target compound) enhances cross-coupling reactivity compared to C6-substituted analogues, which are more suited for photophysical applications .
- Methoxy vs. Other Groups : The 4-methoxy group increases solubility and modulates electron density, contrasting with electron-withdrawing groups (e.g., CN, COOEt) that improve binding to hydrophobic enzyme pockets .
- Dimeric Structures: Dimeric pyrazolo[1,5-a]pyridines (e.g., bis-imidazo derivatives) exhibit enhanced fluorescence quantum yields and membrane intercalation capabilities, unlike monomeric forms .
Kinase Inhibition
Pyrazolo[1,5-a]pyridine derivatives are prominent in kinase inhibitor development. For example:
- This compound serves as a precursor for IGF-1R inhibitors, where substitution with pyrazolo[1,5-a]pyridine improved cellular lipophilic ligand efficiency (LLE) by 20% compared to imidazo[1,2-a]pyridine analogues .
- 6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-a]pyridine-3-carbonitrile (CAS 2649420-28-8) demonstrated dual PDE3/4 inhibition (IC₅₀ = 0.47 μM) with potent anti-inflammatory activity, outperforming roflumilast in preclinical models .
Antibacterial and Neuroprotective Effects
- 1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine (a structurally related imidazo[1,5-a]pyridine) showed MIC₅₀ values of 0.6–1.4 mg/mL against Gram-positive bacteria, attributed to hydrophobic interactions with bacterial proteases .
- MacathiohydantoinL , a thiohydantoin-bearing imidazo[1,5-a]pyridine, exhibited neuroprotective activity (68.63% cell viability at 20 μM) via modulation of corticosterone-induced oxidative stress .
Physicochemical Properties
Biological Activity
3-Bromo-4-methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine family. Its unique structure, characterized by a bromine atom and a methoxy group, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO. The presence of both electron-donating (methoxy) and electron-withdrawing (bromine) groups influences its chemical reactivity and biological activity. The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.
Research indicates that this compound exhibits significant biological activity primarily through its role as an enzyme inhibitor. It has been studied for its potential to inhibit protease-activated receptor 4 (PAR4), which is involved in platelet aggregation and cardiovascular diseases. By modulating PAR4 activity, this compound shows promise for therapeutic applications in treating thrombotic disorders .
Key Mechanisms:
- Enzyme Inhibition: The compound can inhibit specific kinases by binding to their active sites, blocking their activity.
- Receptor Modulation: It interacts with receptors involved in various signaling pathways, potentially influencing disease processes.
Biological Activities
The biological activities of this compound include:
- Anticancer Activity: Similar compounds have shown potential in inhibiting cancer cell proliferation and inducing apoptosis.
- Anti-inflammatory Effects: The modulation of inflammatory pathways suggests a role in reducing inflammation-related diseases.
- Antimicrobial Properties: Some derivatives exhibit antimicrobial activity against various pathogens.
Case Studies
Several studies have highlighted the biological activities of this compound:
-
Inhibition of PAR4:
- A study demonstrated that derivatives of pyrazolo[1,5-a]pyridine could effectively inhibit PAR4, leading to decreased platelet aggregation in vitro. This suggests potential applications in managing cardiovascular diseases.
- Anticancer Studies:
-
Enzyme Inhibition:
- Another investigation focused on the enzyme inhibition properties of the compound, revealing its potential as a lead compound for developing new inhibitors targeting specific kinases involved in cancer progression.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Pyrazolo[1,5-a]pyridine | Inhibits PAR4; anticancer properties |
| 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine | Pyrazolo[1,5-a]pyridine | Similar inhibition profiles; varied substituents |
| 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine | Pyrazolo[1,5-a]pyridine | Exhibits different reactivity; potential for diverse applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
